molecular formula C12H16BrNO B7976104 3-bromo-N,N-diethyl-5-methylbenzamide

3-bromo-N,N-diethyl-5-methylbenzamide

Cat. No. B7976104
M. Wt: 270.17 g/mol
InChI Key: HQMOFRLPCWWPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N,N-diethyl-5-methylbenzamide is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Insect Repellent

    It is widely known as an effective insect repellent. Its efficacy against various insects, like mosquitoes, flies, fleas, and ticks, is well-established. It has been used to prevent insect bites and vector-borne diseases. However, its safety, especially concerning skin absorption and potential side effects like toxic encephalopathy, seizures, and dermatitis, has been a matter of ongoing research (Qiu, Jun, & Mccall, 1998).

  • Rotational and Translational Diffusion Study

    Studies have been conducted on the rotational and translational diffusion in this compound, exploring its physical properties and behavior under different conditions (Sangoro et al., 2011).

  • Synthesis Studies

  • Toxicological Studies

    Research has been conducted to understand its mechanism of toxicity in insects, mammals, and humans. This includes studies on its effect on cholinesterase activity in both insect and mammalian nervous systems, which is crucial for understanding its broader implications on health (Corbel et al., 2009).

  • Behavioral Responses in Insects

    Studies on the behavioral and toxicological effects of this compound on insects, such as the blood-sucking bug Rhodnius prolixus, have been conducted. These studies provide insights into its potential use in controlling insect populations and preventing disease transmission (Alzogaray, 2015).

  • Antipsychotic Research

    It has been involved in the synthesis of metabolites related to antipsychotic drugs, indicating its utility in pharmaceutical research (Gawell et al., 1989).

  • Pedagogical Use in Chemistry Education

    The compound has been used in educational settings to teach synthesis techniques to chemistry students, demonstrating its role in practical learning and experimentation (Habeck, Diop, & Dickman, 2010).

properties

IUPAC Name

3-bromo-N,N-diethyl-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-6-9(3)7-11(13)8-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMOFRLPCWWPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.